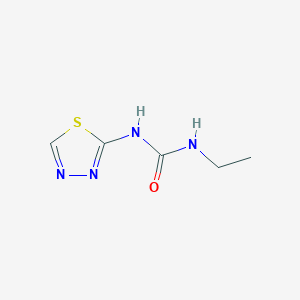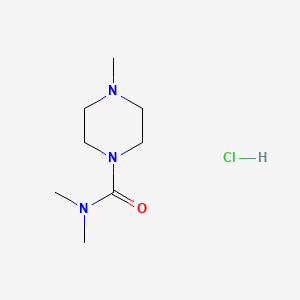![molecular formula C12H19F5O3 B14500565 Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate CAS No. 62935-27-7](/img/structure/B14500565.png)
Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
The preparation of Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate involves several synthetic routes. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product .
Analyse Chemischer Reaktionen
Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a reagent in organic synthesis In biology, it can be used to study enzyme interactions and metabolic pathwaysIndustrially, it can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate can be compared with other similar compounds such as ethyl acetate and methyl butyrate. While these compounds share similar ester functional groups, this compound is unique due to its trifluoropropanoate moiety, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
62935-27-7 |
|---|---|
Molekularformel |
C12H19F5O3 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H19F5O3/c1-3-5-7-19-10(18)9(11(13,14)15)12(16,17)20-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
KHJYKDUWWMCSIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C(OCCCC)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)


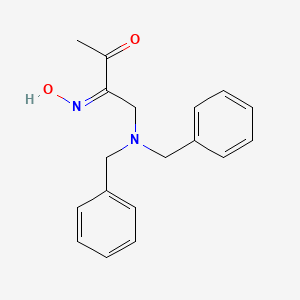
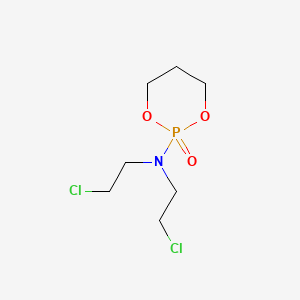
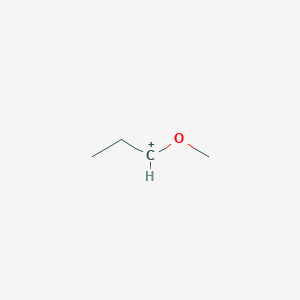

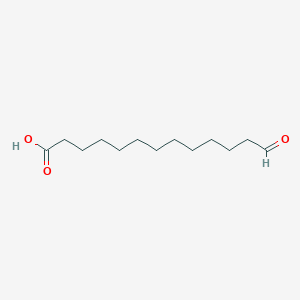

![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
